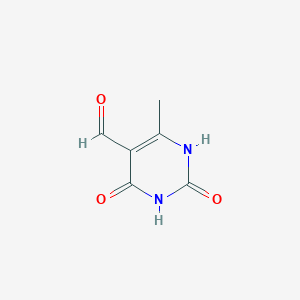

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbaldehyd

Übersicht

Beschreibung

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 301171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Thioxo-Derivaten

Die Verbindung dient als Vorläufer für die Synthese von 4-Thioxo-Derivaten. In Reaktion mit Lawessons Reagenz bildet es ein Thioxo-Derivat, das potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien hat .

Alkylierungsstudien

Alkylierungsreaktionen unter Beteiligung von 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbaldehyd wurden untersucht. Diese Studien sind entscheidend für die Modifizierung der Verbindung, um ihre Reaktivität und das Potenzial zur Bildung komplexerer Moleküle zu verbessern .

Wechselwirkung mit N-Nukleophilen

Die Wechselwirkung der Verbindung mit N-Nukleophilen, Aminen und Hydrazinen wurde untersucht. Dies ist bedeutsam für die Synthese verschiedener heterocyclischer Verbindungen, die das Rückgrat vieler Medikamente und Industriechemikalien bilden .

Entwicklung von Triazolothiadiazinen

Die Behandlung von S-alkylierten Derivaten mit Natriummethoxid kann durch eine Cyclokondensationsreaktion zur Bildung von Triazolothiadiazinen führen. Diese Verbindungen haben ein breites Anwendungsspektrum, darunter die medizinische Chemie und die Materialwissenschaften .

Bildung von Oxadiazol-Derivaten

Die Verbindung kann unter Bildung von Oxadiazol-S-alkyl-Derivaten und Oxadiazol-N(3)-aminomethyl-Derivaten reagieren. Oxadiazole sind eine wichtige Klasse von Heterocyclen mit Anwendungen in der Wirkstoffforschung und -entwicklung .

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with various targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of “6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” with its targets.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels . More research is required to understand the specific effects of this compound.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 155.11 g/mol

- CAS Number : 6461-30-9

This pyrimidine derivative exhibits a unique arrangement of functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation.

| Compound | Activity Type | Reference |

|---|---|---|

| 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | Antibacterial | |

| 6-Methyl-2,4-dioxo derivatives | Antifungal |

Antioxidant Properties

Antioxidant activity has been documented in various studies involving similar compounds. The ability to scavenge free radicals is a key feature that contributes to the potential therapeutic applications of these compounds.

Enzyme Inhibition

Inhibitory effects on specific enzymes are noted in literature. For example, pyrimidine derivatives can act as inhibitors for enzymes involved in metabolic pathways related to cancer and other diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Cancer Research : A study demonstrated that modified pyrimidines could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The structural optimization of these compounds led to enhanced selectivity and potency against cancer cell lines.

- Findings : Compounds with similar structural motifs showed IC values in the low micromolar range against BCATs, indicating potential for therapeutic development.

-

Neuroprotective Studies : Another investigation focused on the neuroprotective effects of pyrimidine derivatives on neuronal cells under oxidative stress conditions. The results suggested that these compounds could enhance cell viability and reduce apoptosis through antioxidant mechanisms.

- Results : Enhanced survival rates were observed in treated neuronal cultures compared to controls.

The biological activity of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is attributed to several mechanisms:

- Free Radical Scavenging : Compounds with carbonyl groups are known to interact with reactive oxygen species (ROS), thereby neutralizing oxidative stress.

- Enzyme Interaction : Structural features allow for effective binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Eigenschaften

IUPAC Name |

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXFLZILKSTBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316232 | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24048-74-6 | |

| Record name | 24048-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.